molecular formula C12H17NO6S2 B7575627 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

Katalognummer B7575627
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: ZSAKJYSTBFWDFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid, also known as DMSB, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DMSB is a white crystalline powder that is soluble in water and has a molecular weight of 399.48 g/mol.

Wirkmechanismus

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the binding of the substrate, carbon dioxide, and inhibits the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been investigated for its potential anticancer activity due to its ability to inhibit the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in lab experiments is its high potency and specificity towards carbonic anhydrase enzymes. This allows for precise modulation of enzyme activity and reduces the risk of off-target effects. However, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid is also known to have low solubility in organic solvents, which can limit its use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the use of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in scientific research. One potential application is in the development of novel anticancer therapies that target carbonic anhydrase enzymes. 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid could also be used in the treatment of glaucoma and epilepsy. In addition, further studies are needed to investigate the potential side effects and toxicity of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has great potential as a tool for studying carbonic anhydrase enzymes and their role in various physiological processes.

Synthesemethoden

The synthesis of 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid involves the reaction of 3,4-dimethyl-5-nitrobenzoic acid with 2-methylsulfonyl ethylamine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then treated with sulfuric acid to obtain 3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid in high yield and purity.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.

Eigenschaften

IUPAC Name

3,4-dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S2/c1-8-6-10(12(14)15)7-11(9(8)2)21(18,19)13-4-5-20(3,16)17/h6-7,13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAKJYSTBFWDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCCS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-(2-methylsulfonylethylsulfamoyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.